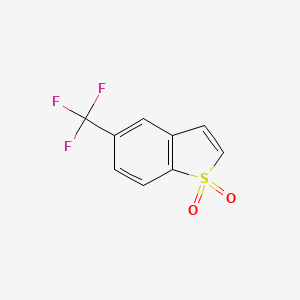

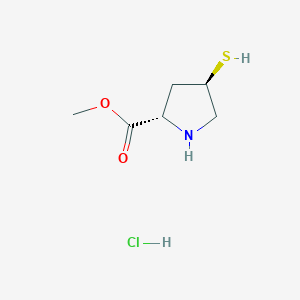

![molecular formula C16H18N2O4S B6299527 4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid CAS No. 2241054-05-5](/img/structure/B6299527.png)

4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid

Vue d'ensemble

Description

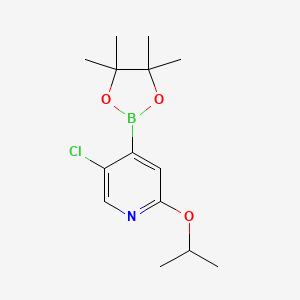

“4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid” is a chemical compound with the molecular formula C16H18N2O4S . It is used for scientific research and development .

Molecular Structure Analysis

The molecular structure of “4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid” is based on its molecular formula, C16H18N2O4S . The molecular weight of this compound is 334.39 .Physical And Chemical Properties Analysis

“4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid” has a molecular weight of 334.39 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Applications De Recherche Scientifique

Catalytic Applications

- Hydrophobic Sulfonic Acid-Functionalized Biochar : Utilizing sulfonic acid-functionalized biochar for the synthesis of high-density biofuels. A method involving diazo grafting with 4-aminobenzenesulfonic acid has shown promise in creating catalysts with high acid density and strong hydrophobicity, enhancing activity and selectivity in various alkylation reactions (Zhong et al., 2019).

Photocatalytic Applications

- Solar-Light Induced Photodecolorization : Involvement in the photodecolorization of water-soluble azo-azomethine dyes under solar light. Studies have shown that the presence of sulfonic acid groups in these dyes, including variations of benzenesulfonic acid, can influence the efficiency of photocatalytic decolorization (Khanmohammadi & Rezaeian, 2015).

Corrosion Inhibition

- Adsorption and Corrosion Inhibition Properties : Azo derivatives containing benzenesulfonic acid show effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency and are adherent to the Langmuir isotherm, providing insights into their adsorption mechanism (Bedair et al., 2022).

Synthesis of Dye Compounds

- Fabrication of Acid Yellow 49 Dye : Azo dyes intercalated with benzenesulfonic acid, such as Acid Yellow 49, demonstrate improved thermal stability and light fastness when incorporated into layered double hydroxides. This application is significant in the dye industry for creating more durable and stable dye products (Tang, Feng, & Li, 2011).

Biomedical Applications

- In Vitro Biological Screening : Synthesized compounds containing benzenesulfonic acid moiety have shown antimicrobial activity in vitro. These compounds, formed through diazotization and coupling processes, hold potential in the development of new antimicrobial agents (El-Gaby et al., 2018).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[(4-butoxyphenyl)diazenyl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-2-3-12-22-15-8-4-13(5-9-15)17-18-14-6-10-16(11-7-14)23(19,20)21/h4-11H,2-3,12H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQGTGVNQBGWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

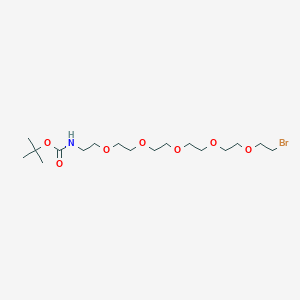

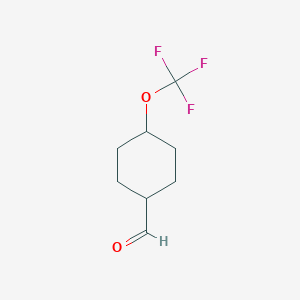

![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)

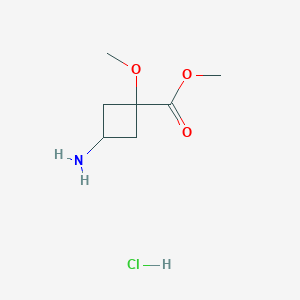

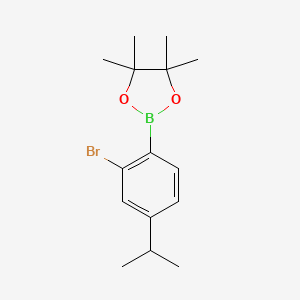

![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)

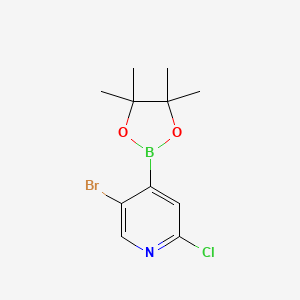

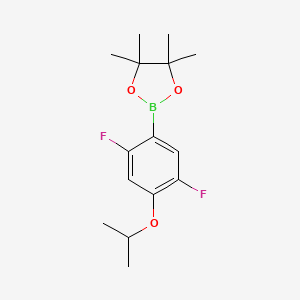

![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)

![[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid](/img/structure/B6299521.png)